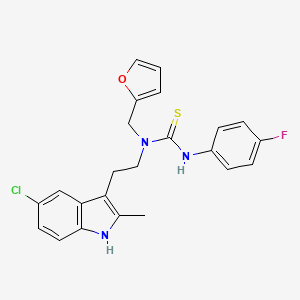

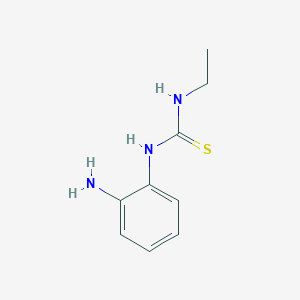

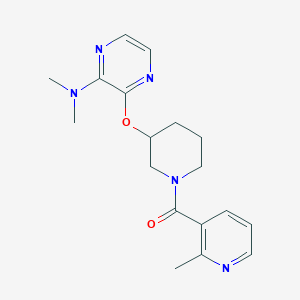

![molecular formula C17H13N7O B2405928 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide CAS No. 1226436-69-6](/img/structure/B2405928.png)

4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide” is a derivative of pyrazolo[3,4-d][1,2,3]triazine . Pyrazole derivatives are known for their biological activity and have been the basis for the development of various medications .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with various reagents. For instance, heating the compound with thionyl chloride in the absence of dimethyl formamide gives 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrazolo[3,4-d][1,2,3]triazine structure . The compound has a phenyl group attached to the 7-position of the pyrazolo[3,4-d][1,2,3]triazine ring .Chemical Reactions Analysis

The compound reacts with thionyl chloride to produce 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride . The reaction occurs under heating and depends on the reaction conditions .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Routes and Heterocyclic Derivatives

Researchers have developed new synthetic pathways to create benzamide-based 5-aminopyrazoles and their fused heterocycles, which exhibit significant anti-influenza A virus activity. This innovative approach, involving the preparation of these compounds through reactions of benzoyl isothiocyanate with malononitrile and subsequent steps, opens avenues for developing antiviral agents, especially against avian influenza (H5N1) (Hebishy et al., 2020).

Antimicrobial and Herbicidal Applications

A series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives have been synthesized as candidate herbicides, showcasing excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity. This demonstrates the compound's utility not only in medical science but also in agriculture, emphasizing its role in developing new herbicides with specific action mechanisms (Li et al., 2008).

Pharmacological Investigations

Research into 4-phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one has highlighted its antiproliferative activity against human cancer cell lines, including lung (A549) and breast (MDA-MB231) cancers. This compound's effectiveness against lung cancer cells, in particular, indicates its potential as a template for developing new anticancer therapies (Smolnikov et al., 2017).

Anticancer and Anti-inflammatory Potentials

Novel pyrazolopyrimidines derivatives have been identified as potent anticancer and anti-5-lipoxygenase agents, following a single-step synthesis via condensation of carboxamide with aromatic aldehydes. Their structure-activity relationship analysis provides insights into designing molecules with enhanced therapeutic profiles for treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression, potentially leading to the induction of apoptosis within certain cell types .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can trigger programmed cell death, or apoptosis, particularly in cancer cells .

Result of Action

The most significant result of the compound’s action is its potential anti-cancer effects. By inhibiting CDK2 and disrupting the cell cycle, the compound can induce apoptosis in cancer cells . This makes it a promising candidate for further investigation as a potential cancer treatment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N7O/c18-15(25)11-6-8-12(9-7-11)20-16-14-10-19-24(17(14)22-23-21-16)13-4-2-1-3-5-13/h1-10H,(H2,18,25)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIXLDKBBVJDIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

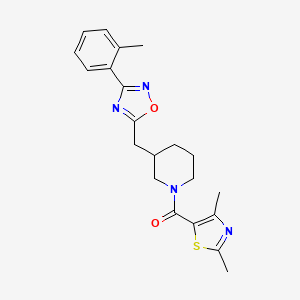

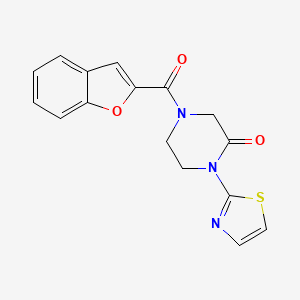

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)

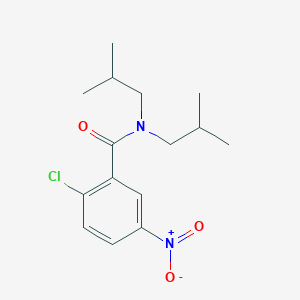

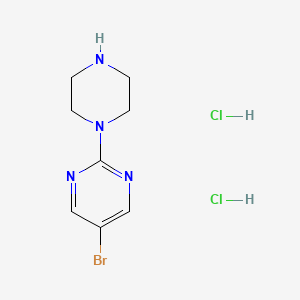

![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)

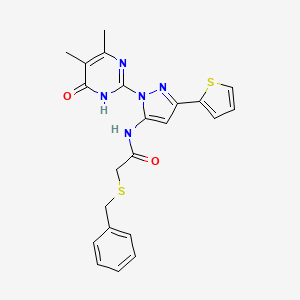

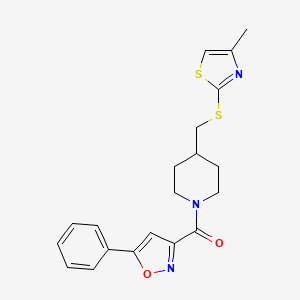

![6-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2405860.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405863.png)

![N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405866.png)